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Compound of Interest |

Compound Name: 2-(6-Methoxypyridin-3-yl)ethanol
CAS No.: 214614-65-0
Cat. No.: B3116207

Get Quote

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of
drug design due to its unique electronic properties, hydrogen bonding capabilities, and
metabolic stability. The strategic functionalization of this ring system allows for the fine-tuning of
a molecule's pharmacological and pharmacokinetic profile. 2-(6-Methoxypyridin-3-yl)ethanol
emerges as a particularly valuable, yet deceptively simple, building block. Its utility is not
merely as a spacer or a solubilizing appendage, but as a key intermediate that leverages the
electronic influence of the 6-methoxy group on the pyridine ring. This guide, intended for
researchers and drug development professionals, provides an in-depth analysis of its chemical
structure, properties, synthesis, and critical role in the synthesis of advanced pharmaceutical
agents, most notably the Aurora B/C kinase inhibitor, GSK1070916.

Chemical Structure and Core Identifiers

The structure of 2-(6-Methoxypyridin-3-yl)ethanol consists of a pyridine ring substituted at the
6-position with a methoxy group (-OCHs) and at the 3-position with a 2-hydroxyethyl group (-
CH2CH20H). The electron-donating methoxy group significantly influences the reactivity of the
pyridine ring, a crucial aspect for its subsequent use in multi-step syntheses.
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Diagram 1: Chemical Structure of 2-(6-Methoxypyridin-3-yl)ethanol

Table 1: Core Chemical Identifiers

Identifier Value Source

2-(6-methoxypyridin-3-

IUPAC Name
yl)ethan-1-ol
Molecular Formula CsH11NO:2
Molecular Weight 153.18 g/mol
107553-65-7 (Note: Often
CAS Number )
referenced by its precursor)
902130-87-4 (for 2-(6-
Precursor CAS Methoxypyridin-3-yl)acetic

acid)

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific intermediate is not broadly published, its
properties can be reliably predicted based on its structure and data from analogous
compounds.

Table 2: Physicochemical Properties (Experimental and Estimated)
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Property Value Basis
Colorless to light yellow )
Appearance o Predicted from analogs
oil/liquid
Estimated; expected to be
- ) higher than non-hydroxylated
Boiling Point >200 °C (at atm. pressure)
analogs due to hydrogen
bonding.
Not applicable (likely liquid at
Melting Point PP (lkely fia Predicted
STP)
Soluble in methanol, ethanol, Predicted based on functional
Solubility dichloromethane, THF. groups (polar alcohol, less

Sparingly soluble in water.

polar ether/aromatic ring).

pKa (Pyridine N)

~3.5-45

Estimated; the 6-methoxy

group is electron-donating,
slightly increasing basicity
compared to unsubstituted
pyridine, but this effect is

modest.

Spectroscopic Characterization: An Expert's Perspective

Definitive identification and purity assessment in a research setting rely on spectroscopic

analysis. Below are the expected spectral characteristics for 2-(6-Methoxypyridin-3-

yl)ethanol.

IH NMR (Proton NMR) Spectroscopy

e Aromatic Protons (3H): The pyridine ring protons will appear in the aromatic region (o 6.5-8.5

ppm).

o H2 (doublet): ~6 8.0-8.2 ppm. This proton is ortho to the ring nitrogen and will be the most

deshielded.

o H4 (doublet of doublets): ~6 7.2-7.4 ppm. Coupled to both H2 and H5.
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o H5 (doublet): ~d 6.7-6.9 ppm. This proton is ortho to the electron-donating methoxy group
and will be the most shielded of the aromatic protons.

o Methoxy Protons (3H, singlet): A sharp singlet will appear around & 3.9-4.1 ppm.

o Ethyl Side-Chain Protons (4H):

o -CHz2-OH (triplet): ~d 3.8-4.0 ppm. These protons are adjacent to the electronegative
oxygen atom, causing a downfield shift.

o Ar-CHz- (triplet): ~6 2.7-2.9 ppm. These benzylic-type protons will be shifted downfield by
the pyridine ring.

» Hydroxyl Proton (1H, broad singlet): A broad signal, typically between & 1.5-3.5 ppm. Its
chemical shift and appearance are highly dependent on concentration, solvent, and
temperature.

13C NMR (Carbon NMR) Spectroscopy

e Aromatic Carbons (5C):

o

C6 (ipso, -OCHs): ~6 160-165 ppm.

[¢]

C2, C4: ~4 145-150 ppm and ~6 135-140 ppm.

[e]

C5: ~0 110-115 ppm (shielded by the methoxy group).

[e]

C3 (ipso, -CH2CH20H): ~d 130-135 ppm.

e Side-Chain Carbons (3C):

o -CH2-OH: ~ 60-65 ppm.

o -OCHs: ~4 53-56 ppm.

o Ar-CHz-: ~0 35-40 ppm.

Infrared (IR) Spectroscopy
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e O-H Stretch: A strong, broad absorption band centered around 3300-3400 cm™1,
characteristic of an alcohol's hydrogen-bonding.

e C-H Stretches: Aromatic C-H stretches just above 3000 cm~* and aliphatic C-H stretches just
below 3000 cm™1.

e C=N, C=C Stretches: Medium to sharp absorptions in the 1600-1450 cm~* region, typical of
the pyridine ring.

e C-O Stretches: Strong absorptions in the 1250-1000 cm~* region, corresponding to the aryl-
ether and the primary alcohol C-O bonds.

Mass Spectrometry (MS)

e Molecular lon (M*): A peak at m/z = 153 is expected, though it may be of low intensity as is
common for primary alcohols.

o Key Fragmentation: The primary fragmentation pathway is alpha-cleavage (the breaking of
the bond adjacent to the oxygen atom). Loss of the CH20OH radical (mass 31) would lead to a
prominent fragment at m/z = 122. Another expected fragmentation is the loss of a water
molecule (M-18), resulting in a peak at m/z = 135.

Synthesis and Reaction Mechanism

The most direct and industrially scalable synthesis of 2-(6-Methoxypyridin-3-yl)ethanol
involves the reduction of its corresponding carboxylic acid, 2-(6-Methoxypyridin-3-yl)acetic acid.
This precursor is commercially available or can be synthesized via several established routes.

[1]

Diagram 2: Synthetic Workflow for 2-(6-Methoxypyridin-3-yl)ethanol

© 2026 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b3116207/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-methoxy-substituted-pyridine-building-block
https://www.chemrio.com/shop/product/6-methoxypyridin-3-yl-acetic-acid-6-methoxy-3-pyridineacetic-acid-55042
https://www.benchchem.com/product/b3116207/docs?utm_src=pdf-body#introduction-the-strategic-value-of-a-methoxy-substituted-pyridine-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116207?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
- . . Anhydrous Solvent
( ) (o)

/

Reduction of Carboxylic Acid)

uench Reaction

Aqueous Workup
(e.g., Na2S04-10H20 or Rochelle's Salt)

rude Product

Purification
(e.g., Column Chromatography)

2-(6-Methoxypyridin-3-yl)ethanol

Click to download full resolution via product page

Detailed Experimental Protocol: Reduction of (6-
Methoxypyridin-3-yl)acetic acid

This protocol is a representative procedure based on standard reductions of similar substrates.
[2]

Step 1: Reaction Setup

o To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a
dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAIH4)
(1.5 equivalents) in anhydrous tetrahydrofuran (THF).

e Cool the stirred suspension to 0 °C using an ice bath.
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o Causality:This is a highly exothermic reaction. Starting at O °C and performing a slow,
controlled addition of the substrate is critical to manage the reaction rate and prevent
dangerous temperature spikes.

Step 2: Substrate Addition

» Dissolve (6-Methoxypyridin-3-yl)acetic acid (1.0 equivalent) in a separate flask with
anhydrous THF.

o Transfer the acid solution to the dropping funnel and add it dropwise to the stirred LiAIH4
suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10-15
°C.

 After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

o Self-Validation:Reaction progress can be monitored by Thin Layer Chromatography (TLC),
observing the disappearance of the starting material spot and the appearance of a new,
less polar product spot.

Step 3: Reaction Quench and Workup
o Carefully cool the reaction mixture back to 0 °C.

» Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15%
agueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 used
in grams (Fieser workup).

« Stir the resulting granular white precipitate vigorously for 30 minutes.

o Causality:This specific workup procedure is designed to safely neutralize the excess
reactive hydride and convert the aluminum salts into a filterable solid, simplifying the
isolation of the product.

Step 4: Isolation and Purification
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« Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with
additional THF or ethyl acetate.

» Combine the organic filtrates and concentrate them under reduced pressure using a rotary
evaporator.

e The resulting crude oil is then purified by flash column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexanes, to yield the pure 2-(6-Methoxypyridin-3-
yl)ethanol.

Application in Drug Discovery: Synthesis of
GSK1070916

The primary significance of 2-(6-Methoxypyridin-3-yl)ethanol is its role as a precursor to a
key side chain used in the synthesis of GSK1070916, a potent and selective inhibitor of Aurora
B and Aurora C kinases.[3][4] These kinases are critical for regulating cell division, and their
overexpression is a hallmark of many cancers, making them a prime therapeutic target.[5][6]

The synthesis of GSK1070916 involves coupling a complex azaindole core with a side chain
derived from our title compound. The ethanol functional group is typically converted to a more
reactive species, such as a mesylate or halide, to facilitate nucleophilic substitution with an
amine on the core structure.

Diagram 3: Role in GSK1070916 Synthesis

This application underscores the importance of the methoxypyridine ethanol building block. The
methoxy group's electronic properties and the specific substitution pattern on the pyridine ring
are integral to the final compound's ability to bind effectively to the kinase active site.

Safety and Handling

No specific safety data sheet (SDS) is widely available for 2-(6-Methoxypyridin-3-yl)ethanol.
However, based on its functional groups and data from structurally similar compounds, the
following precautions are advised.

» Hazard Classification (Predicted): Expected to be harmful if swallowed, cause skin irritation,
cause serious eye irritation, and may cause respiratory irritation.
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e Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety
goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
inhalation of vapors and direct contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

o Fire: While not highly flammable, it is a combustible organic liquid. Keep away from open
flames and sources of ignition. Use standard alcohol-resistant foam, dry chemical, or CO2
extinguishers.

Conclusion

2-(6-Methoxypyridin-3-yl)ethanol is more than a simple chemical intermediate; it is a
strategically designed building block that holds significant value for medicinal chemistry and
drug discovery. Its synthesis is straightforward, relying on established and scalable chemical
transformations. Its true importance is demonstrated in its application as a key component in
the synthesis of complex, high-value molecules like the clinical candidate GSK1070916.
Understanding the properties, synthesis, and handling of this compound provides researchers
with a powerful tool for the development of next-generation therapeutics targeting critical
disease pathways.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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